Biochemical Selectivity: >4,800-Fold Discrimination Against BCL-xL and BCL-w
Venetoclax achieves exceptional selectivity for BCL-2 over the closely related anti-apoptotic proteins BCL-xL and BCL-w. In cell-free assays, venetoclax binds to BCL-2 with a Ki <0.01 nM, while exhibiting a >4,800-fold lower affinity for BCL-xL and BCL-w (Kis = 48 nM and 245 nM, respectively) . This is in stark contrast to its predecessor navitoclax (ABT-263), which potently inhibits BCL-2, BCL-xL, and BCL-w with comparable Kd values . The extreme selectivity of venetoclax is the key engineering achievement that enables BCL-2-dependent apoptosis induction without triggering the on-target, BCL-xL-mediated platelet toxicity that halted navitoclax's clinical development.
| Evidence Dimension | Binding affinity (Ki) for BCL-2 family members |
|---|---|
| Target Compound Data | BCL-2: Ki <0.01 nM; BCL-xL: Ki = 48 nM; BCL-w: Ki = 245 nM |
| Comparator Or Baseline | Navitoclax (ABT-263): BCL-2: Ki ≤1 nM; BCL-xL: Ki ≤0.5 nM; BCL-w: Ki ≤1 nM |
| Quantified Difference | Venetoclax is >4,800-fold more selective for BCL-2 over BCL-xL and BCL-w, whereas navitoclax is a potent, equipotent inhibitor of all three proteins. |
| Conditions | Cell-free competitive binding assay using recombinant proteins and a fluorescently labeled BH3 peptide probe [REFS-1, REFS-2] |
Why This Matters
This selectivity profile is the primary differentiator that allows venetoclax to target BCL-2-driven cancers without causing the dose-limiting thrombocytopenia associated with BCL-xL inhibition, making it the preferred tool for dissecting BCL-2-specific biology and the safer clinical candidate.
